molecular formula C38H29N B14176791 N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline CAS No. 871315-65-0

N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline

Katalognummer: B14176791
CAS-Nummer: 871315-65-0
Molekulargewicht: 499.6 g/mol
InChI-Schlüssel: XWBUTAQSLPYCMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline is an organic compound with the molecular formula C38H29N and a molecular weight of 499.64 g/mol . This compound is known for its complex structure, which includes multiple phenyl groups and an ethenyl linkage. It is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N,N-diphenylamine with a suitable aldehyde or ketone to form an intermediate, which is then subjected to further reactions to introduce the ethenyl linkage and additional phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce ethyl-substituted compounds .

Wissenschaftliche Forschungsanwendungen

N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline is unique due to its specific combination of phenyl groups and ethenyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

871315-65-0

Molekularformel

C38H29N

Molekulargewicht

499.6 g/mol

IUPAC-Name

N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline

InChI

InChI=1S/C38H29N/c1-4-10-32(11-5-1)34-24-26-35(27-25-34)33-22-18-30(19-23-33)16-17-31-20-28-38(29-21-31)39(36-12-6-2-7-13-36)37-14-8-3-9-15-37/h1-29H

InChI-Schlüssel

XWBUTAQSLPYCMI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.